molecular formula C15H17BrN2O2 B3106955 N-(3-nitrobenzyl)-2-phenylethanamine hydrobromide CAS No. 1609396-05-5

N-(3-nitrobenzyl)-2-phenylethanamine hydrobromide

Cat. No.: B3106955
CAS No.: 1609396-05-5
M. Wt: 337.21
InChI Key: DHEHAHHNXGATIF-UHFFFAOYSA-N
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Description

N-(3-nitrobenzyl)-2-phenylethanamine hydrobromide (CAS: 104720-70-9) is a hydrobromide salt derivative of a substituted phenylethanamine. Its molecular structure comprises a 2-phenylethanamine backbone linked to a 3-nitrobenzyl group via an amine bond, with a hydrobromic acid counterion. The compound has a molecular weight of 337.22 g/mol and a reported purity of 95% .

Properties

IUPAC Name

N-[(3-nitrophenyl)methyl]-2-phenylethanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2.BrH/c18-17(19)15-8-4-7-14(11-15)12-16-10-9-13-5-2-1-3-6-13;/h1-8,11,16H,9-10,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEHAHHNXGATIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNCC2=CC(=CC=C2)[N+](=O)[O-].Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrobenzyl)-2-phenylethanamine hydrobromide typically involves a multi-step process. One common method includes the nitration of benzylamine to introduce the nitro group, followed by a reaction with phenylethanamine. The final step involves the formation of the hydrobromide salt by reacting the amine with hydrobromic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(3-nitrobenzyl)-2-phenylethanamine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different amine derivatives.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas and palladium catalysts.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.

Major Products

The major products formed from these reactions include various amine derivatives, substituted benzyl compounds, and other functionalized aromatic compounds .

Scientific Research Applications

Pharmaceutical Research

N-(3-nitrobenzyl)-2-phenylethanamine hydrobromide is being explored as a lead compound for developing new therapeutic agents. Its potential applications include:

  • Neurological Disorders : Studies suggest that compounds with similar structures may interact with neurotransmitter receptors, particularly serotonin receptors, which are crucial for treating conditions such as depression and anxiety. The compound's agonistic activity at the 5-HT2A receptor indicates its potential for modulating mood and cognition.
  • Cognitive Enhancement : There is ongoing research into its ability to promote neuroplasticity, which could be beneficial for cognitive disorders.

Biochemical Studies

The compound's interaction with biological targets is an area of active investigation. Key studies focus on:

  • Binding Affinity : Understanding how this compound binds to various receptors can elucidate its therapeutic potential.
  • Mechanisms of Action : Research into how this compound influences neurotransmitter release and neuronal excitability is critical for developing effective treatments for psychiatric conditions.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameChemical FormulaKey Features
N-(2-nitrobenzyl)-2-phenylethanamineC15H16N2O2Similar structure but differs in nitro position
PhenethylamineC8H11NLacks nitro group; known for stimulant effects
3-NitrophenethylamineC9H10N2O2Contains similar nitro group; different amine structure

This comparison highlights that this compound's specific combination of functional groups may impart distinct chemical reactivity and biological activity compared to its analogs.

Mechanism of Action

The mechanism of action of N-(3-nitrobenzyl)-2-phenylethanamine hydrobromide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with biological receptors or enzymes. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with N-(3-nitrobenzyl)-2-phenylethanamine hydrobromide, enabling comparative analysis of their physicochemical properties, synthesis, and applications:

Structural and Functional Analogues

Compound Name Structural Features Molecular Weight (g/mol) Key Properties/Applications References
This compound 2-Phenylethanamine + 3-nitrobenzyl group + HBr counterion 337.22 Lab research use; limited application data.
(E)-N-((E)-3-(4-nitrophenyl)allylidene)-2-phenylethanamine Schiff base with 4-nitrophenyl allylidene and phenylethanamine ~326.34* Photoluminescent properties; potential for nonlinear optical (NLO) materials.
N-(furan-2-ylmethyl)-2-phenylethanamine 2-Phenylethanamine + furan-2-ylmethyl substituent ~217.28* Lab use; safety data available (irritant).
N-[(1-Methylpiperidin-4-yl)methyl]-2-phenylethanamine dihydrochloride 2-Phenylethanamine + methylpiperidinylmethyl group + HCl counterion ~343.32* Crystalline solid; potential pharmacological applications (unspecified).
N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide Thiazole-hydrazine hydrobromide with methoxyphenyl and azepine groups ~452.40* Cardioprotective activity; outperforms Levocarnitine and Mildronate in hypoxia resistance.

Key Comparative Insights

Electronic and Photophysical Properties

  • The Schiff base (E)-N-((E)-3-(4-nitrophenyl)allylidene)-2-phenylethanamine exhibits strong intramolecular charge transfer (ICT) due to its conjugated π-system, leading to low HOMO-LUMO gaps (ΔE ≈ 3.2 eV) and high polarizability. These properties make it suitable for NLO material development . In contrast, this compound lacks reported photophysical data, though its nitro group may confer similar electron-withdrawing effects.

Biological Activity The hydrobromide salt N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(azepin-2-yl)-hydrazine hydrobromide demonstrates cardioprotective efficacy against hypoxia-induced muscle contraction, surpassing reference drugs like Levocarnitine .

Solubility and Stability

  • Hydrobromide and dihydrochloride salts (e.g., ) generally exhibit enhanced water solubility compared to free bases. The nitro group in this compound may reduce solubility relative to methoxy or furan derivatives (e.g., ), though experimental data are lacking.

Synthetic Complexity

  • Schiff base derivatives (e.g., ) require condensation reactions between amines and aldehydes/ketones, whereas hydrobromide salts like this compound are typically synthesized via acid-base neutralization. The latter method is simpler but less versatile for functional group diversification.

Biological Activity

N-(3-nitrobenzyl)-2-phenylethanamine hydrobromide is a compound of increasing interest in pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C15H17BrN2O2, with a molecular weight of approximately 256.29974 g/mol. The compound features a nitro group at the meta position on the benzyl moiety, which is connected to a 2-phenylethanamine backbone. This specific arrangement enhances its solubility and stability, making it suitable for various applications in research and industry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which may then interact with biological receptors or enzymes, modulating various biochemical pathways. This interaction is crucial for understanding the compound's potential therapeutic applications.

Biological Activities

1. Neurotransmitter Modulation:
Research indicates that compounds similar to this compound can act as monoamine oxidase (MAO) inhibitors. MAO-B inhibition has been linked to neuroprotective effects in models of neurodegenerative diseases .

2. Anti-inflammatory Effects:
Studies have shown that related nitroarene compounds can exhibit anti-inflammatory properties by modulating cytokine production in activated macrophages. For instance, compounds like braylin have demonstrated a capacity to reduce pro-inflammatory cytokines such as IL-1β and TNF-α in vitro .

3. Lipolytic Activity:
In adipocyte models, nitroarene derivatives have been reported to enhance lipolysis, suggesting potential applications in metabolic disorders .

Study 1: MAO-B Inhibition

A study investigating novel MAO-B inhibitors found that certain nitro-substituted benzylamines showed significant inhibitory activity against MAO-B, suggesting potential for treating conditions like Parkinson's disease. The mechanism involved binding affinity studies and functional assays demonstrating reduced enzyme activity in the presence of these compounds .

Study 2: Anti-inflammatory Properties

In another investigation, braylin was characterized for its pharmacological properties, revealing concentration-dependent suppression of inflammatory markers in macrophage cell lines. This supports the hypothesis that nitroarene compounds can modulate immune responses through specific receptor interactions .

Comparative Analysis with Similar Compounds

Compound NameChemical FormulaKey Features
N-(2-nitrobenzyl)-2-phenylethanamineC15H16N2O2Similar structure but differs in nitro position
PhenethylamineC8H11NLacks nitro group; known for stimulant effects
3-NitrophenethylamineC9H10N2O2Contains similar nitro group; different amine structure

The unique combination of structural elements in this compound may impart distinct chemical reactivity and biological activity compared to its analogs. Its hydrobromide form enhances solubility and stability, making it particularly suitable for pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-nitrobenzyl)-2-phenylethanamine hydrobromide?

  • Methodological Answer : The synthesis typically involves reductive amination of 3-nitrobenzaldehyde with 2-phenylethanamine, followed by hydrobromic acid treatment to form the hydrobromide salt. Key steps include:

  • Reductive Amination : Use of sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst to reduce the imine intermediate .
  • Salt Formation : Dissolving the free base in ethanol and adding concentrated HBr to precipitate the hydrobromide salt. Purification via recrystallization ensures high purity .
    • Characterization : Confirmation of structure via 1H^1H-NMR (e.g., aromatic protons at δ 7.5–8.2 ppm), mass spectrometry (m/z for molecular ion), and elemental analysis (Br content ~28–30%) .

Q. How is the purity of this compound validated in preclinical studies?

  • Methodological Answer :

  • HPLC-UV/LC-MS : Quantify impurities (<0.1% per ICH guidelines) using reversed-phase C18 columns with mobile phases like acetonitrile/water (0.1% TFA). Retention time and mass spectra confirm identity .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to verify melting point consistency (e.g., 249–254°C for hydrobromide salts) .

Q. What preliminary pharmacological screening models are used to assess this compound?

  • Methodological Answer :

  • In Vitro Assays : Receptor binding studies (e.g., dopamine or serotonin receptors) using radioligand displacement assays .
  • Acute Toxicity : Rodent models (e.g., Swiss albino mice) dosed orally or intraperitoneally to determine LD50 and behavioral changes .

Advanced Research Questions

Q. How can researchers design dose-response studies to evaluate neuropharmacological effects?

  • Methodological Answer :

  • Experimental Groups : Include vehicle control, reference drug (e.g., scopolamine HBr for anticholinergic effects), and 3–5 dose levels (e.g., 10–100 mg/kg) .
  • Behavioral Tests : Morris water maze for cognitive effects or forced swim test for antidepressant activity. Statistical analysis via ANOVA with post-hoc tests (p < 0.05 significance) .
    • Data Interpretation : Dose-dependent effects (e.g., U-shaped curves) may indicate receptor saturation or off-target effects. Compare EC50 values to reference compounds .

Q. How should contradictory data on cardioprotective vs. neuroprotective activity be reconciled?

  • Methodological Answer :

  • Mechanistic Studies : Use isolated organ models (e.g., Langendorff heart preparation) to assess coronary flow vs. hippocampal slice assays for neuroprotection .
  • Receptor Profiling : Screen for adenosine A1/A2A or adrenergic receptor affinity to clarify tissue-specific effects .
    • Contextual Factors : Species differences (e.g., rodent vs. primate), route of administration, and pharmacokinetic variability (e.g., blood-brain barrier penetration) .

Q. What advanced analytical techniques resolve structural ambiguities in hydrobromide salts?

  • Methodological Answer :

  • X-ray Crystallography : Determine crystal packing and counterion interactions (e.g., Br⁻ hydrogen bonding with amine groups) .
  • Solid-State NMR : Differentiate polymorphs (e.g., anhydrous vs. hydrated forms) using 13C^{13}C-CP/MAS spectra .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-nitrobenzyl)-2-phenylethanamine hydrobromide
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N-(3-nitrobenzyl)-2-phenylethanamine hydrobromide

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